9-Decen-2-one is an organic compound classified as a methyl ketone, with the chemical formula and a molecular weight of approximately 154.25 g/mol. It is known for its applications in the fields of perfumery and food flavoring due to its pleasant odor and flavor properties. The compound is also recognized by its CAS number 35194-30-0.
9-Decen-2-one can be produced through various synthetic methods, including bioconversion processes that utilize microorganisms. It is derived from undecylenic acid, which serves as the primary substrate in these processes. The classification of 9-decene-2-one falls under the category of aliphatic ketones, specifically within the group of unsaturated ketones due to the presence of a double bond in its carbon chain.
The primary method for synthesizing 9-decene-2-one involves the bioconversion of undecylenic acid using molds. This process can be summarized in several key steps:
The fermentation process requires careful control of parameters such as stirring speed (200 to 1200 rpm) and aeration rates (typically between 0.2 and 0.8 vvm). These conditions help maintain optimal growth and activity levels of the mold used in the bioconversion .
The molecular structure of 9-decene-2-one features a long carbon chain with a double bond located at the ninth carbon atom and a ketone functional group at the second position. This structural arrangement contributes to its unique chemical properties and reactivity.
9-Decen-2-one can undergo various chemical reactions typical for ketones and alkenes:
These reactions are significant in synthetic organic chemistry for producing various derivatives and functionalized compounds.
The mechanism of action for producing 9-decene-2-one through bioconversion involves enzymatic processes facilitated by molds that metabolize undecylenic acid into the target compound. This process includes:
This bioconversion process highlights the efficiency of using biological systems for synthesizing complex organic molecules.
These properties make it suitable for applications in flavoring and fragrance formulations.
9-Decen-2-one has significant applications across various industries:
The biocatalytic production of natural 9-decen-2-one utilizes specific fungal strains to convert undecylenic acid (11-undecenoic acid) through regioselective β-oxidation. This process employs molds from the Mucoraceae, Aspergillaceae, and Mortierellaceae families, with Aspergillus oryzae and Umbelopsis isabellina demonstrating exceptional catalytic efficiency. During bioconversion, fungal mycelia are cultured in a growth medium containing glucose (30–100 g/L), citric acid (2–10 g/L), and ammonium phosphate (0.5–5 g/L) at pH 5.5–7.0. Substrate addition (0.5–5% w/v undecylenic acid) occurs during the late exponential growth phase (24–48 hours), followed by 24–96 hours of bioconversion at 20–30°C with continuous aeration [1].
Key process parameters include:
Table 1: Fungal Strain Efficiency in 9-Decen-2-one Bioproduction
Strain | Bioconversion Time (hr) | Yield (g/L) | Purity (%) |
---|---|---|---|
Umbelopsis isabellina | 72 | 1.18 | 98.5 |
Aspergillus oryzae | 96 | 0.92 | 97.8 |
Penicillium roqueforti | 120 | 0.45 | 95.2 |
The enzymatic formation of 9-decen-2-one proceeds through a short-chain dehydrogenase-mediated β-oxidation pathway that specifically recognizes undecylenic acid’s terminal double bond. This biosynthetic route preserves the Δ⁹ unsaturation while catalytically shortening the carboxylic chain through a four-step sequence: (1) ATP-dependent activation to undecylenoyl-CoA; (2) Dehydrogenation by acyl-CoA oxidase to form 2,3-dehydro-undecylenoyl-CoA; (3) Hydration and cleavage to yield acetyl-CoA and 9-decenoyl-CoA; (4) Enzymatic reduction/oxidation to the corresponding ketone [1] [3].
Notably, the Δ¹⁰ unsaturation in undecylenic acid prevents complete β-oxidation degradation, allowing 9-decen-2-one accumulation. This substrate-specificity explains the compound’s natural occurrence in Ananas comosus (pineapple), where analogous pathways operate. Competing pathways like ω-oxidation are suppressed through fermentation pH control (pH > 5.0) and carbon source limitation [1] [6]. Recent studies confirm this enzymatic route through ¹³C-tracing, showing >90% carbon flux from undecylenic acid to 9-decen-2-one in U. isabellina [1].
Scale-up to industrial production employs fed-batch fermentation with in situ product removal (ISPR) to mitigate toxicity limitations. Bioreactors (10,000–100,000 L) utilize multi-phase protocols:
Critical yield optimization strategies include:
Table 2: Fermentation Optimization Parameters and Yield Outcomes
Optimization Parameter | Baseline Value | Optimized Value | Yield Impact |
---|---|---|---|
Aeration Rate (vvm) | 0.2 | 0.45 | +37% |
Substrate Feeding Rate (%/hr) | 0.5 | 0.25 | +52% |
Temperature Shift (°C) | Constant 28 | 30→24 shift | +29% |
ISPR Solvent Ratio (v/v) | None | 15% silicone oil | +68% |
Biosynthetic Route Advantages:
Chemical Synthesis Limitations:Traditional routes involve Grignard addition to 9-decenal or pyrolysis of ricinoleate esters, requiring temperatures >300°C and generating complex impurity profiles. The industrial chemical process yields only 45–65% purity, necessitating energy-intensive distillations to achieve 95%+ purity. This results in 3.7× higher CO₂ emissions per kilogram versus biocatalytic production [1] [4].
Economic and Sustainability Metrics:The fungal bioconversion reduces manufacturing costs by 60% compared to chemical synthesis, primarily through lower energy inputs (ambient vs. high-temperature processing) and reduced waste treatment. Life cycle analysis shows a 78% reduction in process mass intensity (PMI) for the biosynthetic route [1] [3].
Table 3: Process Comparison Between Biosynthetic and Chemical Production
Parameter | Biosynthetic Route | Chemical Synthesis |
---|---|---|
Temperature Requirements | 24–30°C | 180–340°C |
Yield (Pure Product) | 88–92% | 52–68% |
Stereochemical Purity | >99% (Z)-isomer | 65–75% (Z)-isomer |
Regulatory Status | Natural (EC 1334/2008) | Synthetic |
Carbon Footprint (kg CO₂/kg) | 8.3 | 31.6 |
Compound Identification Table
Table 4: Structural and Regulatory Profile of 9-Decen-2-one
Property | Specification |
---|---|
CAS Registry Number | 35194-30-0 |
IUPAC Name | dec-9-en-2-one |
Molecular Formula | C₁₀H₁₈O |
FEMA Number | 4706 |
Flavor Threshold | 0.005–0.015 ppm (in water) |
Regulatory Status | JECFA 2216; DG SANTE 07.262 |
Characteristic Odor | Pineapple-fruity with green-fatty undertones |
LogP (Octanol-Water) | 3.116 (estimated) |
Natural Occurrence | Ananas comosus (pineapple) |
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